

Part 1: Executive Summary & Technical Positioning

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Compound of Interest

Compound Name: *Dlin-MC4-dma*

Cat. No.: *B10857436*

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The Core Distinction: This guide compares DODMA, a first-generation ionizable lipid used in early Stable Nucleic Acid Lipid Particles (SNALP), with **DLin-MC4-DMA**, a second-generation biodegradable analog from the DLin-DMA lineage.

While DLin-MC3-DMA (MC3) is the clinical gold standard for hepatic silencing (e.g., Onpattro), **DLin-MC4-DMA** serves as a critical research comparator. It shares the potent fusogenic "dilinoyleyl" tail structure of MC3 but possesses a higher pKa (~6.93). This physicochemical shift renders MC4 less effective for hepatic silencing than MC3 but makes it a valuable tool for exploring extrahepatic delivery (e.g., spleen/lung) and understanding the precise pKa windows required for endosomal escape.

High-Level Comparison:

Feature	DODMA	DLin-MC4-DMA
Generation	1st Gen (SNALP)	2nd Gen (Biodegradable)
Tail Structure	Dioleyl (1 double bond/tail)	Dilinoleyl (2 double bonds/tail)
Linker Type	Ether (Non-biodegradable)	Ester (Biodegradable)
pKa	~6.7 – 7.0	~6.93
Fusogenicity	Moderate (Cylindrical shape)	High (Cone shape, HII phase)
Primary Utility	Historical Control / Stable Liposomes	High-pKa Research / Spleen Targeting

Part 2: Physicochemical & Mechanistic Analysis

Structural Evolution and Biodegradability

- **DODMA** (1,2-Dioleoyloxy-3-dimethylaminopropane): Features an ether linkage, which is stable in vivo. While this stability aids liposome integrity, it leads to tissue accumulation and potential toxicity upon repeated dosing. Its tails are oleyl (monounsaturated), providing moderate membrane fluidity.
- **DLin-MC4-DMA**: Represents a "rational design" evolution.^[1] It incorporates ester linkages, allowing endogenous esterases to cleave the lipid into harmless metabolites, significantly improving the safety profile. Crucially, it uses linoleyl tails (polyunsaturated). The extra double bonds create a "kinked" geometry, increasing the lipid's volume in the hydrophobic region.

The "Cone Shape" and Endosomal Escape

The superior potency of **DLin-MC4-DMA** over DODMA is largely driven by the Shape Hypothesis.

- DODMA tends to form stable lamellar phases (bilayers).
- **DLin-MC4-DMA**, with its bulky dilinoleyl tails, adopts a cone shape. Upon protonation in the acidic endosome, it pairs with anionic endosomal lipids (like lyso-bisphosphatidic acid) to form the Inverted Hexagonal Phase (

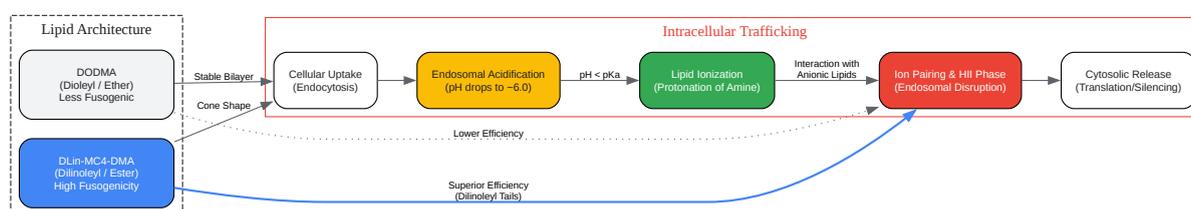
). This non-bilayer phase is highly fusogenic, disrupting the endosomal membrane and releasing the nucleic acid payload into the cytosol.

The pKa Trade-off

- Optimal Hepatic Window (6.2 – 6.5): Lipids like MC3 (pKa 6.[2]44) are neutral at physiological pH (7.[2]4) but rapidly ionize in the early endosome (pH 6.0).
- **DLin-MC4-DMA** (pKa 6.93): Being more basic, MC4 remains partially protonated even at neutral pH and becomes fully ionized very early in the endocytic pathway. While this ensures strong cargo binding, it can hamper the "switch" mechanism required for release, or lead to entrapment in non-productive compartments. However, this higher surface charge can enhance uptake by antigen-presenting cells (APCs) in the spleen, giving MC4 a distinct biodistribution profile compared to liver-tropic lipids.

Part 3: Visualization of Signaling & Mechanism

Figure 1: Structural Logic & Endosomal Escape Pathway This diagram illustrates the structural differences and the HII phase transition mechanism.



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Caption: **DLin-MC4-DMA** utilizes dilinoleyl tails to drive the formation of the fusogenic Inverted Hexagonal (

) phase more effectively than DODMA, facilitating superior endosomal escape.

Part 4: Experimental Protocols

Protocol A: Microfluidic Formulation of LNP-siRNA

This protocol is self-validating through PDI and Encapsulation Efficiency (EE) checks.

Materials:

- Lipids: **DLin-MC4-DMA** (or DODMA), DSPC, Cholesterol, PEG-DMG (2000).
- Payload: siRNA or mRNA (in 25mM Sodium Acetate buffer, pH 4.0).
- Solvent: 100% Ethanol (Molecular Grade).

Step-by-Step Workflow:

- Lipid Mix Preparation:
 - Prepare a lipid stock in ethanol at a total lipid concentration of 10-15 mM.
 - Molar Ratios:
 - For **DLin-MC4-DMA**: 50 : 10 : 38.5 : 1.5 (Ionizable: DSPC: Chol: PEG).[\[3\]](#)
 - For DODMA: 40 : 10 : 40 : 10 (Historical SNALP ratio) OR 50:10:38.5:1.5 for direct comparison.
- Aqueous Phase Preparation:
 - Dilute nucleic acid in 25 mM Sodium Acetate (pH 4.0) to achieve an N/P ratio of 6 (Nitrogen on lipid to Phosphate on RNA).
- Microfluidic Mixing:
 - Use a staggered herringbone mixer (e.g., NanoAssembler) or T-junction mixer.
 - Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

- Total Flow Rate (TFR): 12 mL/min (optimized for ~80-100 nm size).
- Dialysis & Buffer Exchange:
 - Dialyze against 1x PBS (pH 7.4) for 12-16 hours using a 20 kDa MWCO cassette. This raises the pH, neutralizing the surface charge (essential for reducing toxicity).
- Quality Control (Validation):
 - Size/PDI: Measure via Dynamic Light Scattering (DLS). Target: <100nm, PDI <0.2.
 - pKa Assay: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence titration to confirm the pKa of the formulated LNP. MC4 should read ~6.9; DODMA ~6.7.
 - Encapsulation Efficiency: Ribogreen assay +/- Triton X-100. Target: >85%.

Part 5: Comparative Performance Data

The following table summarizes expected performance metrics based on structure-activity relationship (SAR) studies (e.g., Semple et al., 2010; Jayaraman et al., 2012).

Metric	DODMA LNP	DLin-MC4-DMA LNP	Interpretation
Encapsulation Efficiency	80 - 90%	> 90%	Both condense RNA well due to cationic nature at pH 4.0.
Particle Size (PDI)	80-120 nm (<0.15)	60-90 nm (<0.10)	DLin series typically forms more compact, uniform particles.
In Vitro Potency (HeLa)	IC50 ~ 10 nM	IC50 ~ 0.5 - 2 nM	MC4 is significantly more potent in vitro due to fusogenicity.
In Vivo ED50 (Liver)	> 1.0 mg/kg	~ 0.1 - 0.3 mg/kg	MC4 is better than DODMA but lags behind MC3 (0.005 mg/kg).
Biodistribution	Liver (Passive)	Liver + Spleen/Lung	Higher pKa of MC4 shifts some burden to reticuloendothelial organs.
Toxicity (LFTs)	Moderate (Accumulates)	Low (Biodegradable)	Ester linkage in MC4 allows clearance, reducing chronic toxicity.

References

- Semple, S. C., et al. (2010).[4] "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology. [Link](#)
 - Foundational paper establishing the structure-activity relationship for the DLin-DMA series and the importance of pKa.
- Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie International Edition. [Link](#)

- Describes the screening of the MC series (including MC3) and defines the optimal pKa parameters.
- Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids." Journal of Controlled Release. [Link](#)
 - Original comparison of DODMA vs DLinDMA, highlighting the effect of tail unsatur
- Maier, M. A., et al. (2013). "Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics." [\[2\]\[5\]](#) Molecular Therapy. [Link](#)
 - Discusses the biodegradability advantages of ester-linked lipids over ether-linked predecessors like DODMA.

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